Methylbenzaldehyde Camphor
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylbenzaldehyde Camphor is synthesized through a condensation reaction between camphor and 4-methylbenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the camphor derivative. The reaction conditions often include moderate temperatures and a solvent like ethanol to dissolve the reactants.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methylbenzaldehyde Camphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methylbenzaldehyde Camphor has diverse applications in scientific research:
Chemistry: Used as a UV filter in various chemical formulations.
Biology: Studied for its effects on cellular processes, including proliferation and apoptosis.
Medicine: Investigated for its potential endocrine-disrupting properties and effects on human health.
Industry: Utilized in the production of sunscreens, cosmetics, and other personal care products
Mechanism of Action
Methylbenzaldehyde Camphor exerts its effects primarily through its ability to absorb UV radiation, thereby protecting the skin from UV-induced damage. It activates signaling pathways such as PI3K/AKT and ERK1/2, which are involved in cell proliferation and apoptosis. Additionally, it increases the production of reactive oxygen species (ROS) within cells, contributing to its biological effects .
Comparison with Similar Compounds
Benzophenone-3: Another UV filter used in sunscreens.
Octocrylene: A compound with similar UV-absorbing properties.
Avobenzone: Known for its broad-spectrum UV protection.
Uniqueness: Methylbenzaldehyde Camphor is unique due to its specific absorption in the UVB region and its dual role as a UV filter and an endocrine disruptor. This dual functionality makes it a compound of interest in both cosmetic and toxicological research .
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(Z)-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3/b14-10-/t15-,18+/m0/s1 |
InChI Key |
IFCXDPWYLRPUPM-ZLTRSOCKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)C=O)/C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=O)C)C |
Origin of Product |
United States |
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